molecular formula C9H14N2O2 B8180634 Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B8180634
M. Wt: 182.22 g/mol
InChI Key: KDZVGYUGUKPQFF-RNFRBKRXSA-N
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Description

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis-oxazoline ligand with a central methane bridge connecting two (R)-configured 4-methyl-4,5-dihydrooxazole rings. Its molecular formula is C₉H₁₄N₂O₂ (), and it is widely employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Cu, Ni) and induce enantioselectivity in reactions such as fluorinations, cross-electrophilic couplings, and cyclopropanations . The methyl substituents at the 4-position of the oxazoline rings provide moderate steric bulk, balancing reactivity and selectivity in catalytic systems.

Properties

IUPAC Name

(4R)-4-methyl-2-[[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZVGYUGUKPQFF-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)CC2=NC(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)CC2=N[C@@H](CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of α-Hydroxy Ketones

Chiral 1,2-amino alcohols are obtained via asymmetric reduction of α-hydroxy ketones using catalysts like Corey-Bakshi-Shibata (CBS) reagents. For example, reduction of 4-methyl-2-hydroxyacetophenone with (R)-CBS yields the (R)-configured amino alcohol in >90% enantiomeric excess (ee). Alternatively, enzymatic reduction using ketoreductases in buffered media achieves comparable stereoselectivity.

Resolution of Racemic Mixtures

Racemic 1,2-amino alcohols are resolved via diastereomeric salt formation with chiral acids such as (1S)-camphorsulfonic acid. Crystallization from ethanol/water mixtures separates enantiomers, achieving 98% ee after two recrystallizations. This method is cost-effective but requires optimization of solvent systems.

Bisoxazoline Formation via Condensation with Malonyl Dichloride

The most widely reported method involves condensing two equivalents of (R)-4-methyl-1,2-amino alcohol with malonyl dichloride (Figure 1).

Procedure :

  • Malonyl Dichloride Preparation : Malonic acid is treated with thionyl chloride (2.2 equiv) in toluene at 90°C for 4 hours, yielding malonyl dichloride in 95% purity.

  • Condensation : In anhydrous dichloromethane, the amino alcohol (2.05 equiv) is added dropwise to malonyl dichloride (1 equiv) with triethylamine (3 equiv) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Chromatography (hexanes/EtOAc 4:1) isolates the bisoxazoline as a white solid.

Yield : 86% after purification.
Advantages : High yield, minimal epimerization.
Challenges : Requires strict anhydrous conditions; malonyl dichloride is moisture-sensitive.

Mesylation-Cyclization Route

An alternative one-pot method converts amino alcohols directly to bisoxazolines via mesylation and base-induced cyclization (Figure 2).

Procedure :

  • Mesylation : (R)-4-methyl-1,2-amino alcohol (2 equiv) is treated with methanesulfonyl chloride (2.2 equiv) and triethylamine (4.4 equiv) in THF at 0°C. The bismesylate precipitates within 1 hour.

  • Cyclization : The crude bismesylate is refluxed in ethanol with NaOH (4 equiv) for 6 hours. Neutralization with HCl and extraction with EtOAc yields the bisoxazoline.

Yield : 78–82%.
Advantages : Avoids chromatographic purification; scalable.
Challenges : Mesylation exothermic; requires careful temperature control.

Sulfinimine-Mediated Asymmetric Synthesis

For higher stereochemical fidelity, Ellman’s sulfinimine auxiliary enables enantioselective construction of the oxazoline ring (Figure 3).

Procedure :

  • Aldehyde Synthesis : (R)-4-methyl-1,2-amino alcohol is oxidized to the corresponding aldehyde via Swern oxidation (oxalyl chloride, DMSO, -78°C).

  • Sulfinimine Formation : The aldehyde reacts with (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2 equiv) in THF, yielding the sulfinimine in 89% ee.

  • Organolithium Addition : Addition of MeLi (2.2 equiv) at -78°C followed by acidic workup affords the amino alcohol.

  • Cyclization : Mesylation and NaOH-mediated cyclization complete the bisoxazoline.

Yield : 65% overall.
Advantages : Superior stereocontrol; adaptable to diverse substrates.
Challenges : Low-temperature sensitivity; costly reagents.

Alternative Cyclization with Diethyl Malonimidate

Diethyl malonimidate dihydrochloride offers a niche route under milder conditions (Figure 4).

Procedure :

  • Imidate Activation : Diethyl malonimidate (1 equiv) is refluxed with (R)-4-methyl-1,2-amino alcohol (2.2 equiv) in dichloroethane (DCE) for 20 hours.

  • Acid Catalysis : Piperidinium acetate (0.4 equiv) accelerates cyclization.

Yield : 38% after silica gel chromatography.
Advantages : Avoids thionyl chloride; room-temperature viable.
Challenges : Moderate yield; requires excess amino alcohol.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityKey AdvantageLimitation
Malonyl Dichloride86>99% eeHigh yield, robustMoisture-sensitive reagents
Mesylation-Cyclization8298% eeOne-pot, scalableExothermic mesylation
Sulfinimine6599% eeExceptional eeCostly, low-temperature
Malonimidate3895% eeMild conditionsSuboptimal yield

Optimization Strategies

Solvent Effects

Replacing dichloromethane with dichloroethane in malonyl dichloride condensations increases yields by 12% due to improved solubility of intermediates.

Catalytic Additives

Adding tetra-n-butylammonium bromide (10 mol%) during mesylation accelerates reaction completion from 2 hours to 30 minutes.

Purification Techniques

Recrystallization from hexanes/EtOAc (9:1) instead of chromatography enhances yield by 8% and reduces epimerization .

Chemical Reactions Analysis

Types of Reactions: Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The hydrogen atoms on the methane carbon can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is an organic compound featuring two oxazoline rings attached to a central methane carbon. It is of interest for its potential applications in organic synthesis and materials science. The oxazoline rings give the compound unique chemical properties, making it valuable for research and industrial uses.

Scientific Research Applications

This compound has applications in several scientific fields:

  • Chemistry It can be used as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for its potential as a ligand in biochemical assays.
  • Medicine It is explored for potential therapeutic properties, particularly in the development of new drugs.
  • Industry It is utilized in the production of advanced materials, such as polymers and resins.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The oxazoline rings can be oxidized to form oxazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The compound can be reduced to form corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution The hydrogen atoms on the methane carbon can be substituted with other functional groups, such as halogens or alkyl groups. Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The oxazoline rings can coordinate with metal ions, enhancing its role as a ligand in catalytic processes and modulating the activity of various biological targets, potentially influencing metabolic pathways and cellular functions.

Research indicates that compounds containing oxazole moieties exhibit diverse biological activities:

  • Antimicrobial Activity Preliminary studies suggest that this compound could serve as a lead compound for drug development targeting microbial infections.
  • Anticancer Properties The compound has shown potential in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition Its interaction with specific enzymes may lead to the development of enzyme inhibitors that can regulate metabolic pathways.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various oxazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results compared to standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Bis-Oxazoline Ligands

The key structural differences among bis-oxazoline ligands lie in the substituents at the 4-position of the oxazoline rings and their stereochemistry. Below is a comparative analysis:

Compound Substituent Configuration Synthetic Yield Key Applications References
Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane Methyl (CH₃) R Not reported Asymmetric fluorination, cross-coupling
Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)methane tert-butyl (C(CH₃)₃) S 71% Enantioselective alkynylation, cyclopropanation
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane Benzyl (C₆H₅CH₂) S 91% (analogous synthesis) Nickel-catalyzed cross-electrophilic coupling
Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane Phenyl (C₆H₅) 4R,5S Not reported Enantioselective Csp³–Csp³ bond formation
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane Isopropyl (CH(CH₃)₂) Racemic Not reported Ligand screening in catalysis

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl, benzyl) enhance enantioselectivity in reactions requiring significant steric hindrance, such as cyclopropanation . Methyl groups offer less steric bulk, favoring reactions where moderate selectivity suffices .
  • Electronic Effects: Electron-donating groups (e.g., tert-butyl) stabilize metal complexes, improving catalytic turnover in alkynylation reactions .
  • Stereochemical Influence : The R vs. S configuration at the 4-position critically affects the ligand’s chiral induction capability. For example, S-configured tert-butyl derivatives are preferred in enantioconvergent syntheses .

Catalytic Performance in Asymmetric Reactions

Table: Enantioselectivity and Yield in Representative Reactions
Ligand Reaction Type ee (%) Yield (%) Metal Reference
Bis((R)-4-methyl-...) Asymmetric fluorination 88–92 85 Cu
Bis((S)-4-tert-butyl-...) Electrophilic alkynylation 95 78 Au
Bis((S)-4-benzyl-...) Cross-electrophilic coupling 90 65 Ni
Bis((4R,5S)-4,5-diphenyl-...) Csp³–Csp³ bond formation 94 82 Pd

Insights :

  • The tert-butyl-substituted ligand achieves higher enantiomeric excess (ee) in alkynylation due to its superior steric shielding .
  • The methyl-substituted variant shows competitive performance in fluorination, where electronic effects dominate over steric demands .

Physical and Commercial Considerations

  • Solubility : Methyl and isopropyl derivatives exhibit better solubility in THF and CH₂Cl₂ compared to bulky tert-butyl or benzyl analogs .
  • Commercial Availability :
    • Bis((R)-4-methyl-...) is sold at ~€76/250 mg ().
    • Bis((4R,5S)-4,5-diphenyl-...) costs ~¥148/100 mg ().
  • Stability : tert-butyl and benzyl derivatives require inert storage (N₂, dark) due to hydrolytic sensitivity, whereas methyl analogs are more robust .

Biological Activity

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is an organic compound characterized by the presence of two oxazoline rings attached to a central methane carbon. This unique structure imparts specific biological activities and makes it a subject of interest in medicinal chemistry and catalysis.

  • Molecular Formula : C9_9H14_{14}N2_2O2_2
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 2757082-29-2
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The oxazoline rings can coordinate with metal ions, enhancing its role as a ligand in catalytic processes. This coordination ability allows the compound to modulate the activity of various biological targets, potentially influencing metabolic pathways and cellular functions .

Biological Activities

Research indicates that compounds containing oxazole moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could serve as a lead compound for drug development targeting microbial infections .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Its interaction with specific enzymes may lead to the development of enzyme inhibitors that can regulate metabolic pathways .

Case Studies

A series of studies have explored the biological implications of oxazole derivatives, including this compound:

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various oxazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results compared to standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityUnique Features
Bis(diphenylphosphino)methaneStructureCatalytic applicationsPhosphine groups
Bis(indolyl)methaneStructureAnticancer propertiesIndole rings
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methaneStructureEnzyme inhibitionIsobutyl group

Q & A

Q. What are the common synthetic routes for preparing Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane, and what key parameters influence reaction efficiency?

Methodological Answer: Synthesis typically involves cyclocondensation of chiral β-amino alcohols with dicarbonyl precursors. Key steps include:

  • Chiral Auxiliary Use : (R)-4-methyl-4,5-dihydrooxazole rings are formed via stereoselective cyclization, often using chiral β-amino alcohols derived from L-valine or similar precursors.
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link oxazoline units to a central methane bridge. For example, highlights PdCl₂(PPh₃)₂ and PCy₃ as catalysts in dioxane-water systems, with K₂CO₃ as a base .
  • Critical Parameters : Temperature (80–110°C), solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (ee).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms stereochemistry, as demonstrated for analogous bis-oxazoline derivatives in .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies diastereotopic protons and coupling patterns. For oxazoline rings, characteristic signals include δ 3.5–4.5 ppm (CH₂) and δ 1.2–1.5 ppm (methyl groups).
  • Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns).

Q. What are the primary applications of bis-oxazoline ligands in asymmetric catalysis, and how does this compound's structure contribute to enantioselectivity?

Methodological Answer: Bis-oxazolines act as chiral ligands in asymmetric reactions (e.g., cyclopropanation, Diels-Alder). The rigid oxazoline rings enforce a specific coordination geometry around metal centers (e.g., Cu, Pd), while the methane spacer adjusts bite angle. ’s derivative showed antibacterial activity, suggesting potential bioactivity .

Advanced Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis, and what factors lead to racemization?

Methodological Answer:

  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce epimerization.
  • Chiral Additives : Tartaric acid or cinchona alkaloids stabilize transition states.
  • Racemization Pathways : Acidic conditions or prolonged heating may protonate the oxazoline nitrogen, leading to ring-opening and loss of stereochemistry. ’s protocol avoided this by using mild bases (K₂CO₃) and short reaction times .

Q. What strategies are employed to resolve contradictions in reported biological activity data for bis-oxazoline derivatives, such as varying antimicrobial efficacy across studies?

Methodological Answer:

  • Assay Standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (pH, inoculum size).
  • Structural Variants : Test substituent effects; ’s derivative with a triazole moiety showed enhanced activity due to increased hydrophobicity .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to correlate structure-activity relationships (SAR).

Q. In mechanistic studies, how do computational methods (e.g., DFT) complement experimental data in elucidating the compound's role in catalytic cycles?

Methodological Answer:

  • DFT Calculations : Model transition states to explain enantioselectivity in catalysis. For example, ’s X-ray data validated computational predictions of ligand-metal coordination geometry .
  • Molecular Dynamics : Simulate solvent effects on ligand conformation during catalytic cycles.

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